molecular formula C12H12N2O2 B13155729 (2R)-2-amino-3-(isoquinolin-5-yl)propanoic acid

(2R)-2-amino-3-(isoquinolin-5-yl)propanoic acid

Cat. No.: B13155729
M. Wt: 216.24 g/mol
InChI Key: LPWQPAGEHPIPCL-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-amino-3-(isoquinolin-5-yl)propanoic acid is a chiral amino acid derivative that features an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoquinolines involves the Pomeranz-Fritsch reaction, which uses benzaldehyde and aminoacetaldehyde diethyl acetal as starting materials . Another method involves the Bischler-Napieralski reaction, where β-phenylethylamine is cyclized to form isoquinoline .

Industrial Production Methods

Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and efficiency. For example, palladium-catalyzed coupling reactions and copper-catalyzed cyclizations are commonly used . These methods allow for the large-scale production of isoquinoline derivatives under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(isoquinolin-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The isoquinoline ring can be oxidized to form N-oxides.

    Reduction: Reduction of the isoquinoline ring can yield tetrahydroisoquinoline derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and various substituted isoquinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

(2R)-2-amino-3-(isoquinolin-5-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(isoquinolin-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can bind to active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-amino-3-(isoquinolin-5-yl)propanoic acid is unique due to its combination of an amino acid structure with an isoquinoline ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

(2R)-2-amino-3-isoquinolin-5-ylpropanoic acid

InChI

InChI=1S/C12H12N2O2/c13-11(12(15)16)6-8-2-1-3-9-7-14-5-4-10(8)9/h1-5,7,11H,6,13H2,(H,15,16)/t11-/m1/s1

InChI Key

LPWQPAGEHPIPCL-LLVKDONJSA-N

Isomeric SMILES

C1=CC2=C(C=CN=C2)C(=C1)C[C@H](C(=O)O)N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.